Bis(ethylthio)methane
Overview
Description
Synthesis Analysis
The synthesis of bis(ethylthio)methane and related compounds involves electrophilic substitution reactions, where indoles react with aromatic aldehydes and ketones. This process can be catalyzed by aminosulfonic acid under ultrasound irradiation, offering a practical approach to synthesizing bis(indolyl)methanes, which share a similar synthetic pathway with bis(ethylthio)methane (Li et al., 2006).
Molecular Structure Analysis
The molecular structure of bis(ethylthio)methane can be deduced by examining related compounds, such as bis(iodozincio)methane, which does not form oligomers or aggregates in solution. This suggests a stable monomeric structure that could be similar to the ethylthio derivative (Matsubara et al., 2005).
Chemical Reactions and Properties
Bis(ethylthio)methane's chemical properties can be inferred from reactions involving similar compounds, such as bis(iodozincio)methane's ability to undergo methylenation reactions with carbonyl compounds. This highlights its potential reactivity and usefulness in organic synthesis (Matsubara et al., 2001).
Physical Properties Analysis
The physical properties of bis(ethylthio)methane, including molecular conformations and liquid structure, can be compared to bis(methylthio)methane. Molecular dynamics simulations and diffraction experiments reveal the main conformations and liquid structure, providing insights into the physical behavior of bis(ethylthio)methane (Gereben & Pusztai, 2012).
Chemical Properties Analysis
The chemical properties of bis(ethylthio)methane can be explored through the synthesis and reactions of related compounds, such as bis(benzylthio)methanes. These studies offer insight into the reactivity and potential applications of bis(ethylthio)methane in chemical synthesis (Ang et al., 1977).
Scientific Research Applications
Organometallic Chemistry : A study by Slaney et al. (2012) highlights the use of bis(diethylphosphino)methane as a bridging ligand in synthesizing diiridium, dirhodium, and iridium/rhodium complexes, which are crucial in geminal C–H activation of α-olefins (Slaney et al., 2012).
Organic Synthesis : Bis(iodozincio)methane, when coordinated with tetrahydrothiophene, has been shown to enhance nucleophilicity and stabilize its monomeric structure. This makes it an efficient reagent in organic synthesis, as found by Matsubara et al. (2005) and also in a separate study by the same group in 2001 (Matsubara et al., 2005), (Matsubara et al., 2001).
Catalysis : Silva et al. (1995) identified that complexes of rare earth picrates and rac-bis(ethylsulfinyl)methane show promise as efficient catalysts in producing rare earth-based materials (Silva et al., 1995).
Solar Energy : Poly(bis-3,4-ethylenedioxythiophene methane)s are being explored as novel counter electrodes in dye-sensitized solar cells, showing photo-electron conversion efficiencies between 5-70%, potentially competing with PEDOT, according to Zhang et al. (2018) (Zhang et al., 2018).
Medicinal Chemistry : Bis(indolyl)methanes have shown good antibacterial and anti-inflammatory properties, with compounds 3j, 3i, 3k, and 3g demonstrating higher anti-inflammatory activity than standard diclofenac, as reported by Sarva et al. (2016) (Sarva et al., 2016).
Electronic Devices : Benincori et al. (2003) demonstrated that electrochemically prepared poly(biheteroarylidenemethine) with a small-bandgap value is suitable for use in low-gap electronic devices (Benincori et al., 2003).
Safety And Hazards
Bis(ethylthio)methane may be irritating to the eyes and skin . It is advised to avoid contact with skin and eyes when using. In case of accidental contact, rinse immediately with plenty of water and seek medical advice . It should be used and stored following chemical safety operating procedures and ensure that the operation is carried out in a well-ventilated place . Avoid inhaling its vapor or dust, and take appropriate exhaust or personal protective measures when using it . The compound should be kept away from fire and oxidant during storage to avoid the risk of fire and explosion .
properties
IUPAC Name |
ethylsulfanylmethylsulfanylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDWHKZIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196001 | |
Record name | Bis(ethylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylthio)methane | |
CAS RN |
4396-19-4 | |
Record name | 1,1′-[Methylenebis(thio)]bis[ethane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4396-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(ethylthio)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(ethylthio)methane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(ethylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(ethylthio)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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